molecular formula C16H16O3 B260995 4-(2-Phenylphenoxy)butanoic acid

4-(2-Phenylphenoxy)butanoic acid

Cat. No.: B260995
M. Wt: 256.3 g/mol
InChI Key: BAFXEUYQZPRLEL-UHFFFAOYSA-N
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Description

4-(2-Phenylphenoxy)butanoic acid is a carboxylic acid derivative featuring a biphenyl ether backbone, making it a compound of interest in various chemical and pharmacological research applications. Its structure suggests potential use as a versatile synthetic intermediate or building block in organic synthesis, particularly for the preparation of more complex molecules for material science or drug discovery efforts . Researchers may also investigate its potential bioactivity, as structurally similar phenylbutanoic acid derivatives have been explored for their enzyme-inhibitory properties in scientific studies . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying the specific properties and applications of this compound in their experimental systems.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

4-(2-phenylphenoxy)butanoic acid

InChI

InChI=1S/C16H16O3/c17-16(18)11-6-12-19-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,17,18)

InChI Key

BAFXEUYQZPRLEL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=O)O

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

This method involves reacting 2-phenylphenol with a halogenated butanoic acid ester (e.g., methyl 4-bromobutanoate) under basic conditions, followed by saponification.

Procedure ( ):

  • Etherification :

    • Reagents : 2-Phenylphenol, methyl 4-bromobutanoate, potassium carbonate (K₂CO₃).

    • Solvent : Butanol or dimethylformamide (DMF).

    • Conditions : Reflux (117°C for butanol) for 4–6 hours.

    • Mechanism : Base deprotonates phenol, enabling nucleophilic attack on the alkyl halide.

    • Intermediate : Methyl 4-(2-phenylphenoxy)butanoate.

  • Hydrolysis :

    • Reagents : Aqueous NaOH (2–5 M), HCl (for acidification).

    • Conditions : Reflux in ethanol/water (1:1) for 2–3 hours.

    • Yield : 75–90% after purification ( ).

Example :

"4(4-Methylthio-phenoxy)-phenol (35 g) reacted with α-bromopropionic acid ethyl ester (30 g) in butanol/K₂CO₃ yielded 76% ester intermediate. Saponification with NaOH afforded 85% pure acid" .

Lactone Ring-Opening with Friedel-Crafts Catalysis

Adapting methods for 4-phenylbutyric acid synthesis ( ), γ-butyrolactone reacts with 2-phenylphenol under Lewis acid catalysis.

Procedure ( ):

  • Lactone Activation :

    • Reagents : 2-Phenylphenol, γ-butyrolactone, aluminum chloride (AlCl₃).

    • Solvent : Benzene or tetrachloroethane.

    • Conditions : 50–60°C for 90 minutes.

    • Mechanism : AlCl₃ activates lactone, facilitating nucleophilic attack by phenol.

    • Intermediate : 4-(2-Phenylphenoxy)butanoic acid ester.

  • Hydrolysis :

    • Reagents : Hydrazine hydrate, KOH.

    • Conditions : Reflux in diethylene glycol (215°C, 3 hours).

    • Yield : 90–95% ( ).

Example :

"U-¹³C-4-Oxo-4-phenylbutanoic acid (1.115 g) underwent Wolff-Kishner reduction with hydrazine/KOH to yield 95% 4-phenylbutyric acid" .

Mitsunobu Reaction (Alternative Approach)

While less common, this method forms ethers directly between 2-phenylphenol and 4-hydroxybutanoic acid derivatives.

Procedure ( ):

  • Ether Formation :

    • Reagents : 2-Phenylphenol, methyl 4-hydroxybutanoate, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

    • Solvent : Tetrahydrofuran (THF).

    • Conditions : Room temperature, 12–24 hours.

    • Yield : 60–70% ( ).

  • Ester Hydrolysis :

    • Identical to Williamson method (Steps 2).

Comparative Analysis of Methods

Method Catalyst/Base Temperature Yield Advantages Challenges
Williamson Synthesis K₂CO₃100–120°C75–90%Scalable, high puritySteric hindrance with bulky phenol
Lactone Ring-Opening AlCl₃50–60°C85–95%Direct ester formationRequires anhydrous conditions
Mitsunobu Reaction DEAD/PPh₃25°C60–70%Mild conditionsCostly reagents, purification challenges

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, butanol) enhance nucleophilicity in Williamson synthesis ( ).

  • Catalyst Loading : AlCl₃ (0.5–1.0 eq) optimizes lactone activation ( ).

  • Purification : Sodium dithionite or activated carbon treatments remove colored byproducts ( ).

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4-(2-Phenylphenoxy)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Phenylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

The table below compares key structural and physicochemical properties of 4-(2-Phenylphenoxy)butanoic acid with related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference ID
This compound C₁₆H₁₆O₃ 2-phenylphenoxy 256.30 Not reported Inferred: Agrochemical/Pharmaceutical -
4-(2-Methoxyphenyl)butanoic acid C₁₁H₁₄O₃ 2-methoxyphenyl 194.23 Not reported Intermediate in organic synthesis
4-(4-Hydroxyphenyl)butanoic acid C₁₀H₁₂O₃ 4-hydroxyphenyl 180.20 Not reported Key intermediate for LY518674 (drug)
4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) C₁₁H₁₃ClO₃ 4-chloro-2-methylphenoxy 228.68 Not reported Herbicide (ISO name: MCPB)
4-(2,5-Dimethoxyphenyl)butanoic acid C₁₂H₁₆O₄ 2,5-dimethoxyphenyl 224.25 67–71 High thermal stability (lit.)
4-(2,4-Dichlorophenoxy)butanoic acid C₁₀H₁₀Cl₂O₃ 2,4-dichlorophenoxy 249.09 Not reported Conformational rigidity (HO—C(O)—CH₂—CH₂ torsion: 170.1°)
Key Observations:
  • Substituent Effects: Chlorinated derivatives (e.g., MCPB) exhibit herbicidal activity due to enhanced electrophilicity and stability , while methoxy or hydroxy groups (e.g., 4-(4-hydroxyphenyl)butanoic acid) are pivotal in drug intermediate synthesis .
  • Conformational Flexibility: The torsion angle of the carboxyl group relative to the aromatic ring varies; 4-(2,4-dichlorophenoxy)butanoic acid has a near-planar conformation (torsion angle: 170.1°), optimizing interactions with biological targets .

Derivatives with Non-Phenoxy Substituents

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties Reference ID
4-(1-Adamantyl)butanoic acid C₁₄H₂₂O₂ 1-adamantyl 222.32 High lipophilicity for drug design
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid C₁₂H₁₄O₃ 2,4-dimethylphenyl, ketone 206.24 Inhibitor of protein synthesis
4-Guanidinobutanoic acid C₅H₁₁N₃O₂ Guanidino group 145.16 Uremic toxin, arginine metabolite
Key Observations:
  • Bulkier Groups: The adamantyl group in 4-(1-adamantyl)butanoic acid significantly increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration in drug candidates .
  • Functional Group Diversity: Ketone-containing derivatives (e.g., 4-(2,4-dimethylphenyl)-4-oxobutanoic acid) may inhibit metabolic pathways, as seen in their interference with protein synthesis .

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